molecular formula C18H15NO3S B2588593 Methyl 3-(3-methylbenzamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-09-8

Methyl 3-(3-methylbenzamido)benzo[b]thiophene-2-carboxylate

Cat. No. B2588593
M. Wt: 325.38
InChI Key: AFGZXDUFTDGNGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-(3-methylbenzamido)benzo[b]thiophene-2-carboxylate” is a compound that belongs to the class of thiophene derivatives . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives often involve the formation of aminothiophene derivatives through a condensation reaction . This involves the reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Scientific Research Applications

    Medicinal Chemistry

    • Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

    Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

    Organic Semiconductors

    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

    Organic Field-Effect Transistors (OFETs)

    • Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) .

    Organic Light-Emitting Diodes (OLEDs)

    • Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .

    Synthesis of Multisubstituted Benzothiophenes

    • A novel approach to form benzothiophene scaffold from easily available alkynyl sulfides and aryne precursors has been presented . This method can be used to synthesize multisubstituted benzothiophenes .

properties

IUPAC Name

methyl 3-[(3-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S/c1-11-6-5-7-12(10-11)17(20)19-15-13-8-3-4-9-14(13)23-16(15)18(21)22-2/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGZXDUFTDGNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-methylbenzamido)benzo[b]thiophene-2-carboxylate

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